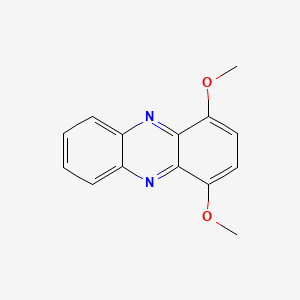
1,4-Dimethoxyphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxyphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with methoxy groups attached at the 1 and 4 positions, giving it unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxyphenazine can be synthesized through several methods. One common approach involves the methylation of dihydroxyphenazine. The dihydroxyphenazine is first obtained through catalytic reduction of the pigment of Chromobacterium iodinum. The resulting compound is then methylated to produce this compound, which crystallizes in yellow needles with a melting point of 245°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process may include the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethoxyphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine oxides.
Reduction: Reduction reactions can convert it back to dihydroxyphenazine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium hydride or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenazine oxides.
Reduction: Dihydroxyphenazine.
Substitution: Various substituted phenazines depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dimethoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxyphenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and lipids, leading to cell death. This property is particularly useful in its antimicrobial and anticancer activities. The compound targets various molecular pathways, including those involved in oxidative stress response and apoptosis .
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of 1,4-Dimethoxyphenazine, known for its broad-spectrum antimicrobial activity.
Phenazinomycin: A related compound with significant antitrypanosomal activity.
Griseoluteic Acid: Another phenazine derivative with potent biological activities.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its methoxy groups enhance its solubility and stability, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
13860-45-2 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1,4-dimethoxyphenazine |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-8-12(18-2)14-13(11)15-9-5-3-4-6-10(9)16-14/h3-8H,1-2H3 |
Clé InChI |
XSNGJHHLSHMCND-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
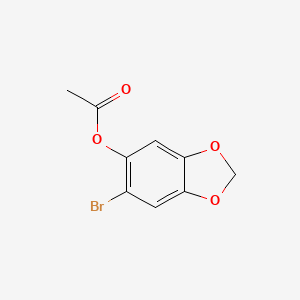


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
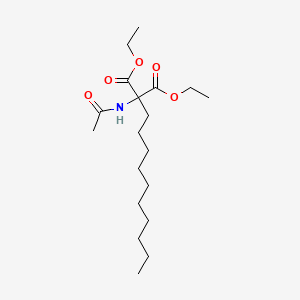


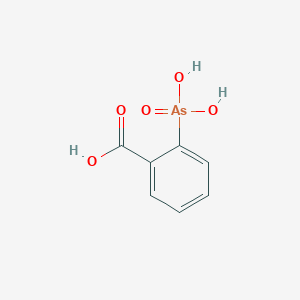
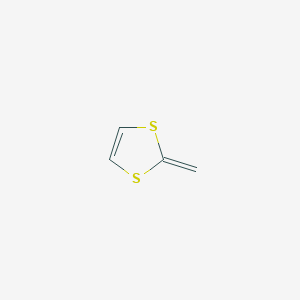
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
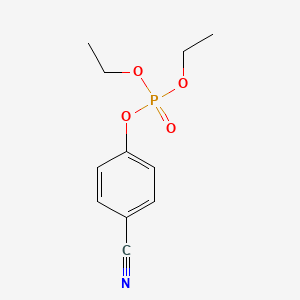
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
